3-(5-Formylpyridin-3-yl)benzonitrile
Description
3-(5-Formylpyridin-3-yl)benzonitrile (CAS: 887973-56-0) is a benzonitrile derivative featuring a pyridine ring substituted with a formyl group at the 5-position and a nitrile group on the benzene ring. Its molecular formula is C₁₃H₈N₂O, with a molecular weight of 208.22 g/mol . This dual functionality makes it a versatile intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors or ligands targeting specific receptors .
Properties
IUPAC Name |
3-(5-formylpyridin-3-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-6-10-2-1-3-12(4-10)13-5-11(9-16)7-15-8-13/h1-5,7-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHZZEDUACILBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC(=C2)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646980 | |
| Record name | 3-(5-Formylpyridin-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887973-56-0 | |
| Record name | 3-(5-Formyl-3-pyridinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887973-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Formylpyridin-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formylpyridin-3-yl)benzonitrile typically involves the coupling of pyridine and benzonitrile derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated benzonitrile in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as toluene or DMF, under an inert atmosphere, and at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents is often explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(5-Formylpyridin-3-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids
Major Products Formed
Oxidation: 3-(5-Carboxypyridin-3-yl)benzonitrile.
Reduction: 3-(5-Aminopyridin-3-yl)benzonitrile.
Substitution: 3-(5-Nitropyridin-3-yl)benzonitrile
Scientific Research Applications
3-(5-Formylpyridin-3-yl)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Formylpyridin-3-yl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the formyl group can form covalent bonds with nucleophilic residues in enzyme active sites, inhibiting their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The formyl group in the target compound enhances electrophilicity, enabling Schiff base formation or nucleophilic additions, whereas the amino group in 3-(5-Aminopyridin-3-yl)benzonitrile acts as a hydrogen-bond donor, improving solubility and receptor binding . Trifluoromethyl (–CF₃) and bromomethyl (–CH₂Br) groups in 5FB and the pyrazole derivative (C₁₂H₇BrF₃N₃) increase metabolic stability and hydrophobicity, favoring membrane permeability but reducing aqueous solubility .
The 1,2,4-oxadiazole linker in 3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile enhances rigidity and resistance to enzymatic degradation, making it suitable for antimicrobial applications .
Biological Activity :
- 5FB demonstrated hydrogen bonding with ARG 372 and hydrophobic interactions in ERRα, highlighting the importance of trifluoromethyl and thiazolidine groups in receptor binding .
- The formyl group in this compound may mimic natural carbonyl-containing ligands, positioning it as a candidate for kinase inhibitors or enzyme substrates .
Biological Activity
3-(5-Formylpyridin-3-yl)benzonitrile is an organic compound that has garnered interest due to its unique structure and potential biological activities. This compound features a benzonitrile moiety and a formylpyridine substituent, which may contribute to its reactivity and biological properties. The following sections will detail its biological activity, including mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
The molecular formula of this compound is C12H9N2O, with a molecular weight of approximately 208.22 g/mol. Its structural features include:
- Benzonitrile Group : Known for its ability to participate in various chemical reactions.
- Formylpyridine Substituent : Imparts unique electronic properties that may influence biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may act as a ligand for specific biological receptors, modulating their activity.
- Enzyme Inhibition : It could inhibit certain enzymes, affecting metabolic pathways.
- Antioxidant Properties : Potential to scavenge free radicals, contributing to cellular protection.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : Research demonstrated that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antimicrobial agents.
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key characteristics:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(5-Formylpyridin-3-yl)benzonitrile | Similar formyl and benzonitrile groups | Potentially different anticancer effects |
| 2-(5-Formylpyridin-3-yl)benzonitrile | Different substitution pattern | Unique reactivity profiles |
| 5-(Thiophen-3-yl)nicotinaldehyde | Contains thiophene instead of pyridine | Varying electronic properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
